REACTION_CXSMILES
|
[CH2:1]([NH:5][C:6]1[C:11]([C:12](OCC)=O)=[CH:10][N:9]=[C:8]2[CH:17]=[N:18][NH:19][C:7]=12)[CH2:2][CH2:3][CH3:4].[H-].[Al+3].[Li+].[H-].[H-].[H-].CCOCC.[OH-].[Na+]>C1COCC1.O>[CH2:1]([NH:5][C:6]1[C:11]([CH3:12])=[CH:10][N:9]=[C:8]2[CH:17]=[N:18][NH:19][C:7]=12)[CH2:2][CH2:3][CH3:4] |f:1.2.3.4.5.6,8.9|
|
Name
|
|
Quantity
|
524 mg
|
Type
|
reactant
|
Smiles
|
C(CCC)NC1=C2C(=NC=C1C(=O)OCC)C=NN2
|
Name
|
|
Quantity
|
152 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0.15 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0.45 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.15 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux under nitrogen for 90 min
|
Duration
|
90 min
|
Type
|
TEMPERATURE
|
Details
|
then cooled
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The glassy residue (300 mg) was recrystallised from ethyl acetate/ether
|
Type
|
CUSTOM
|
Details
|
to give a white solid, m.p. 86°-95° C.
|
Name
|
|
Type
|
|
Smiles
|
C(CCC)NC1=C2C(=NC=C1C)C=NN2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |